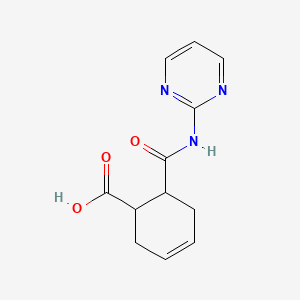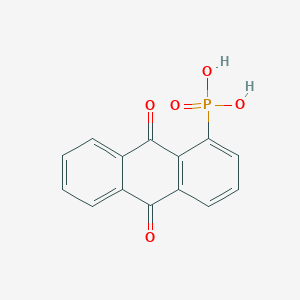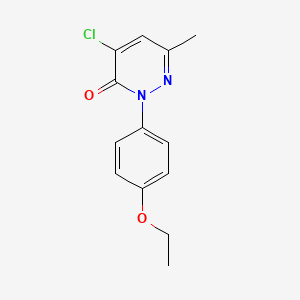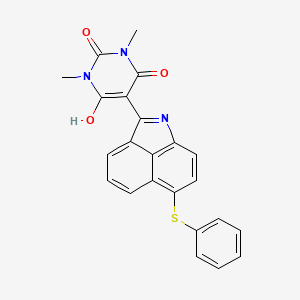![molecular formula C8H6N2O B13961872 1H-6,9-Epoxyimidazo[1,2-a]azepine CAS No. 326810-88-2](/img/structure/B13961872.png)
1H-6,9-Epoxyimidazo[1,2-a]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-6,9-Epoxyimidazo[1,2-a]azepine is a heterocyclic compound that belongs to the class of imidazoazepines. This compound is characterized by a fused ring system consisting of an imidazole ring and an azepine ring, with an epoxy group attached. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1H-6,9-Epoxyimidazo[1,2-a]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 1-alkyl-2-methyl-1H-imidazoles with γ-bromodypnones in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an alcoholic solvent at elevated temperatures, leading to the formation of the desired imidazoazepine compound .
Análisis De Reacciones Químicas
1H-6,9-Epoxyimidazo[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The epoxy group in the compound can undergo nucleophilic substitution reactions with reagents such as amines or thiols, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazoazepines .
Aplicaciones Científicas De Investigación
1H-6,9-Epoxyimidazo[1,2-a]azepine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes.
Mecanismo De Acción
The mechanism of action of 1H-6,9-Epoxyimidazo[1,2-a]azepine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific receptor sites, modulating their activity and leading to various biological effects. For example, as an antagonist of dopamine receptors, it can inhibit dopamine signaling pathways, which may contribute to its potential antidepressant properties .
Comparación Con Compuestos Similares
1H-6,9-Epoxyimidazo[1,2-a]azepine can be compared with other similar compounds, such as:
Azepino[1,2-a]benzimidazoles: These compounds share a similar fused ring system but differ in the nature of the substituents and the degree of unsaturation in the azepine ring.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazole ring but are fused with a pyridine ring instead of an azepine ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the epoxy group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
326810-88-2 |
|---|---|
Fórmula molecular |
C8H6N2O |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
11-oxa-3,6-diazatricyclo[6.2.1.02,6]undeca-1,4,7,9-tetraene |
InChI |
InChI=1S/C8H6N2O/c1-2-7-8-9-3-4-10(8)5-6(1)11-7/h1-5,9H |
Clave InChI |
YABFBYVMTLZQBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3NC=CN3C=C1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)

![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)






